molecular formula C25H27N3O3 B2772838 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 898433-27-7

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide

Cat. No.: B2772838
CAS No.: 898433-27-7
M. Wt: 417.509
InChI Key: JAFYZNSRADEOET-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was synthesized, demonstrating a procedure that could be relevant to the synthesis of compounds like N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide. This compound, through a sequence of reactions starting from common reagents, was fully characterized using various analytical techniques, suggesting its potential in medicinal chemistry due to its therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Anticancer Properties

The synthesis and evaluation of cyclic nitrones as free radical traps were explored, indicating that modifications to the chemical structure can significantly enhance antioxidant activity, which is crucial in preventing cellular damage associated with cancer. The compound with a dimethylphenol fused to a 7-membered ring nitrone showed a substantial improvement in inhibiting lipid peroxidation, illustrating the potential of structurally similar compounds in cancer treatment (Fevig, Bowen, Janowick, Jones, Munson, Ohlweiler, & Thomas, 1996).

Novel Anticancer Agents

Research into α-aminophosphonate derivatives containing a 2-oxoquinoline structure aimed at discovering new anticancer agents revealed that many synthesized compounds displayed moderate to high levels of antitumor activities against various cancer cell lines. These findings highlight the importance of structural elements in determining the biological activities of compounds, suggesting avenues for the development of effective anticancer therapies (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, & Hu, 2016).

Mechanism of Anticancer Action

A study examined the anticancer activity of novel diisoquinoline derivatives in human gastric cancer cells, focusing on the mechanism of action. The derivatives induced apoptosis and inhibited cancer cell growth, demonstrating the potential therapeutic value of compounds with similar structural frameworks in treating gastric cancer (Pawlowska, Gornowicz, Bielawska, Surażyński, Szymanowska, Czarnomysy, & Bielawski, 2018).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-17-12-18(2)14-21(13-17)27-25(30)24(29)26-15-22(23-8-5-11-31-23)28-10-9-19-6-3-4-7-20(19)16-28/h3-8,11-14,22H,9-10,15-16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFYZNSRADEOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.